1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under controlled conditions . The reaction conditions often include the use of ethanol as a solvent and hydrazine hydrate as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Biological Research: The compound’s biological activity has been explored in various assays to understand its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved are still under investigation, but its effects on cellular processes have been observed in various studies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar structures, such as other pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have been explored for their medicinal properties.
Uniqueness
1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an enzyme inhibitor and its diverse reactivity make it a valuable compound for further research .
Properties
Molecular Formula |
C18H23ClN6 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-6-N,6-N-dimethyl-4-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H23ClN6/c1-4-10-20-16-14-11-21-25(17(14)23-18(22-16)24(2)3)12-15(19)13-8-6-5-7-9-13/h5-9,11,15H,4,10,12H2,1-3H3,(H,20,22,23) |
InChI Key |
ORSJMRYJQKLLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)N(C)C)CC(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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